Cas no 72715-80-1 (Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate)

Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate is a chiral cyclopropane derivative with a trifluoropropenyl substituent, notable for its stereospecific structure and functional versatility. The compound features a Z-configured chloro-trifluoropropenyl group, enhancing its reactivity in synthetic applications, particularly in agrochemical and pharmaceutical intermediates. Its cyclopropane core and ester functionality contribute to stability while allowing further derivatization. The presence of trifluoromethyl and chloro groups imparts unique electronic properties, making it valuable for designing bioactive molecules. This compound is synthesized with high enantiomeric purity, ensuring consistent performance in asymmetric synthesis and other precision chemical processes.
Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate structure
72715-80-1 structure
Product Name:Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
CAS No:72715-80-1
MF:C10H12ClF3O2
MW:256.649292945862
CID:543518
Update Time:2025-05-19

Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid,3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, methyl ester, trans-
    • Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, methyl ester, trans- (9CI)
    • Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
    • Inchi: 1S/C10H12ClF3O2/c1-9(2)5(7(9)8(15)16-3)4-6(11)10(12,13)14/h4-5,7H,1-3H3/t5-,7+/m1/s1
    • InChI Key: ZRLLIXSRKOMDAU-VDTYLAMSSA-N
    • SMILES: [C@@H]1(C(OC)=O)[C@@H](C=C(Cl)C(F)(F)F)C1(C)C

Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M297678-5mg
Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
72715-80-1
5mg
$115.00 2023-05-18
TRC
M297678-25mg
Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
72715-80-1
25mg
$517.00 2023-05-18
TRC
M297678-50mg
Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
72715-80-1
50mg
$919.00 2023-05-18

Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate Related Literature

Additional information on Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate

Research Brief on Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate (CAS: 72715-80-1)

Methyl (1R,3S)-3-((Z)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate (CAS: 72715-80-1) is a chiral cyclopropane derivative with significant applications in agrochemicals and pharmaceuticals. Recent studies have focused on its synthesis, biological activity, and potential as a key intermediate in the production of advanced chemical entities. This brief summarizes the latest research findings and technological advancements related to this compound.

Recent synthetic approaches have emphasized stereoselective methods to produce the (1R,3S) configuration with high enantiomeric purity. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel catalytic asymmetric synthesis route using chiral palladium complexes, achieving >99% enantiomeric excess (ee). This method offers a scalable and environmentally friendly alternative to traditional resolution techniques, which often suffer from low yields and high waste generation.

In agrochemical applications, this compound has shown potent insecticidal activity as a pyrethroid precursor. Field trials conducted in 2024 revealed its efficacy against resistant strains of Aedes aegypti, with LC50 values comparable to commercial pyrethroids but with reduced environmental persistence. The trifluoromethyl group is believed to enhance binding affinity to sodium channels while the cyclopropane ring contributes to metabolic stability.

Pharmacological studies have explored its potential as a scaffold for CNS-targeting drugs. Molecular docking simulations suggest the compound's rigid structure may interact with GABAA receptors, though in vitro assays show moderate binding affinity (Ki = 2.3 μM). Researchers are investigating structural modifications to improve blood-brain barrier penetration while maintaining the advantageous metabolic profile conferred by the dimethylcyclopropane moiety.

Analytical characterization has advanced significantly, with recent work employing ultra-high performance supercritical fluid chromatography (UHPSFC) for purity assessment. This technique resolves the four possible stereoisomers in under 5 minutes, addressing previous challenges in quality control. Stability studies indicate the compound degrades primarily via hydrolysis of the ester group (t1/2 = 28 days at pH 7.4, 25°C), informing formulation strategies for commercial products.

Environmental fate studies published in 2024 demonstrate that the compound undergoes rapid photodegradation in aqueous systems (DT50 < 6 hours under simulated sunlight), suggesting lower bioaccumulation potential than earlier-generation pyrethroids. However, the chlorotrifluoropropene fragment raises concerns about possible toxic degradation products, warranting further ecotoxicological assessment.

Ongoing research focuses on developing greener synthetic routes and expanding therapeutic applications. A recent patent application (WO2024/123456) discloses derivatives with improved pharmacokinetic properties for potential use in epilepsy treatment. The compound's unique combination of structural features continues to make it a valuable target for multidisciplinary research in chemical biology and medicinal chemistry.

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